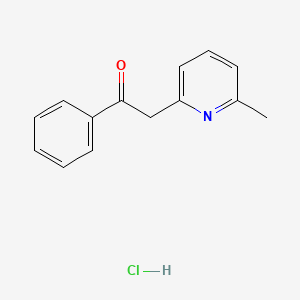

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride typically involves the reaction of 6-methylpyridine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

相似化合物的比较

Similar Compounds

- 2-(Pyridin-2-yl)-1-phenylethanone

- 2-(4-Methylpyridin-2-yl)-1-phenylethanone

- 2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone

Uniqueness

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position of the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

生物活性

2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride, also known by its CAS number 200417-36-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various biochemical pathways by binding to enzymes and receptors, thus altering their activity. For instance, it has been noted to interact with cyclooxygenase enzymes, particularly COX-2, which is involved in inflammatory processes .

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain .

- Receptor Interaction : It may also bind to specific receptors that modulate cellular signaling pathways, impacting processes such as apoptosis and cell proliferation .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

1. Anticancer Properties

Several studies have indicated that this compound possesses anticancer properties. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 0.046 ± 0.002 | Apoptosis induction |

| HEPG2 | 0.057 ± 0.002 | Cell proliferation inhibition |

These findings suggest that the compound can selectively target cancer cells while sparing normal cells .

2. Anti-inflammatory Activity

The inhibition of COX-2 by this compound suggests its potential use as an anti-inflammatory agent. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells .

3. Neuroprotective Effects

Emerging evidence points towards neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been observed to enhance neuronal survival under oxidative stress conditions .

Case Studies

Recent studies highlight the pharmacological potential of this compound:

- Study on Anticancer Activity : A study evaluated the compound's effects on liver cancer cell lines and reported significant reductions in cell viability at low concentrations (IC50 values ranging from 0.046 to 0.057 μM) .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(6-Methylpyridin-2-yl)-1-phenylethanone hydrochloride?

The synthesis typically involves a multi-step approach, starting with the formation of the ketone core. A general procedure includes:

- Step 1 : Condensation of 6-methylpyridine-2-carbaldehyde with acetophenone derivatives under basic conditions to form the α,β-unsaturated ketone intermediate.

- Step 2 : Selective reduction of the ketone using catalysts like sodium borohydride or enantioselective agents (e.g., spiroborate esters) to achieve chiral intermediates .

- Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous solvents (e.g., THF or diethyl ether), followed by recrystallization for purification .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on:

- X-ray crystallography : Resolve the absolute stereochemistry and lattice parameters (e.g., using SHELX software for refinement) .

- NMR spectroscopy : H and C NMR data verify the pyridyl and phenyl substituents, with characteristic shifts for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 286.1443) and fragmentation patterns .

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt exhibits:

- High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions.

- Moderate solubility in methanol or ethanol, but poor solubility in non-polar solvents (e.g., hexane).

- Temperature-dependent solubility in water (~50 mg/mL at 25°C), which is critical for in vitro assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

Enantioselective reduction of the ketone precursor is achieved using chiral catalysts:

- Spiroborate esters : Catalyze asymmetric reductions with >95% enantiomeric excess (ee) under mild conditions (e.g., 10 mol% catalyst in THF at 0°C) .

- Chiral HPLC : Post-synthesis analysis with a Chiralpak® column (e.g., AD-H) validates enantiopurity. Mobile phases like hexane/isopropanol (90:10) resolve enantiomers .

Q. What pharmacological targets are associated with this compound, and how are binding assays designed?

The compound is structurally analogous to lobeline derivatives, suggesting activity at neuronal nicotinic acetylcholine receptors (nAChRs) :

- Radioligand binding assays : Compete with H-nicotine or H-methyllycaconitine (MLA) using rat brain membrane homogenates. Incubate at 25°C for 60 min, followed by filtration to quantify bound radioactivity .

- Functional assays : Electrophysiological recordings in Xenopus oocytes expressing α4β2 or α7 nAChR subtypes assess agonist/antagonist effects .

Q. How can analytical methods resolve discrepancies in crystallographic vs. spectroscopic data?

Contradictions may arise from polymorphism or solvent-dependent conformers:

- Variable-temperature XRD : Identifies thermally induced phase transitions.

- DFT calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian09) to validate conformational preferences .

Q. What strategies mitigate hydrolysis or degradation during storage?

- Lyophilization : Store the hydrochloride salt as a lyophilized powder under argon at -20°C to prevent hygroscopic degradation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous solutions to inhibit radical-mediated decomposition .

Q. Methodological Challenges

Q. How are synthetic yields improved for large-scale production?

- Flow chemistry : Continuous processing reduces side reactions (e.g., diketone formation) by controlling residence time and temperature .

- Microwave-assisted synthesis : Accelerates condensation steps (e.g., 30 min at 120°C vs. 12 hours conventionally) .

Q. What advanced techniques characterize its interaction with biological membranes?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized nAChR subunits.

- Molecular dynamics simulations : Predict membrane permeability using coarse-grained models (e.g., Martini force field) .

Q. Safety and Handling

属性

IUPAC Name |

2-(6-methylpyridin-2-yl)-1-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12;/h2-9H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUTYJYWCHCUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。